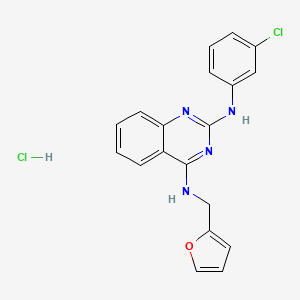

N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride

Description

N2-(3-Chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride is a quinazoline derivative featuring a 3-chlorophenyl group at the N2 position and a furan-2-ylmethyl substituent at the N4 position, with a hydrochloride counterion enhancing solubility. Quinazoline-2,4-diamine scaffolds are pharmacologically significant due to their versatility in targeting enzymes such as kinases, cholinesterases, and receptors .

Properties

IUPAC Name |

2-N-(3-chlorophenyl)-4-N-(furan-2-ylmethyl)quinazoline-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O.ClH/c20-13-5-3-6-14(11-13)22-19-23-17-9-2-1-8-16(17)18(24-19)21-12-15-7-4-10-25-15;/h1-11H,12H2,(H2,21,22,23,24);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARLTNLYWVHUTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC(=CC=C3)Cl)NCC4=CC=CO4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzonitrile with formamide under acidic conditions.

Substitution Reactions:

Attachment of the Furan-2-ylmethyl Group: This step involves the alkylation of the quinazoline derivative with furan-2-ylmethyl chloride in the presence of a base such as potassium carbonate.

Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Furanone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Biochemical Properties

The compound exhibits a high affinity for the epidermal growth factor receptor (EGFR), which is crucial in cell proliferation and differentiation. By inhibiting the interaction between epidermal growth factor (EGF) and EGFR, this compound can potentially reduce the proliferative processes observed in cancers, particularly non-small cell lung carcinoma.

Anticancer Activity

N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride has demonstrated efficacy in inhibiting cancer cell growth. Notably, studies indicate its potential against various cancer types due to its ability to disrupt EGFR signaling pathways:

- Non-Small Cell Lung Carcinoma : The compound has shown promise in reducing tumor growth by targeting EGFR-mediated pathways.

- Other Cancers : Preliminary studies suggest effectiveness against breast and colorectal cancers, warranting further investigation.

Antimicrobial Properties

Research indicates that this quinazoline derivative exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves acting as a dihydrofolate reductase inhibitor, crucial for bacterial DNA synthesis:

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus | 12 | 75 |

| Escherichia coli | 10 | 80 |

| Candida albicans | 11 | 77 |

| Multidrug-resistant Acinetobacter baumannii | 15 | 30 |

This data suggests that the compound could be developed into a novel antimicrobial agent, especially against multidrug-resistant strains.

Antimalarial Activity

Recent studies have identified N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine as a potent antimalarial agent. Its efficacy against malaria parasites has been documented, indicating its potential use in treating malaria .

Case Study on Anticancer Efficacy

A study focusing on the anticancer properties of this compound demonstrated a significant reduction in tumor size in animal models of lung cancer when administered at specific dosages. The results indicated a survival rate improvement compared to control groups.

Evaluation of Antimicrobial Resistance

In vitro studies have shown that the compound effectively reduces bacterial load in cultures infected with multidrug-resistant strains of bacteria. This suggests its potential as an alternative treatment option in settings where conventional antibiotics fail.

Mechanism of Action

The mechanism of action of N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Quinazoline-2,4-diamine Derivatives

Key Observations :

- Target vs. S94: Replacing 4-chlorobenzyl (S94) with furan-2-ylmethyl reduces molecular weight (~395 vs.

- Target vs. S102 : The furan group lacks the methoxy group’s hydrogen-bonding capacity (in S102), which may reduce target specificity but increase metabolic stability .

- Target vs. D152344 : The absence of a C5 substituent in the target compound may limit kinase inhibition efficacy compared to D152344’s 3-chlorobenzoyl group .

Physicochemical Properties

Table 2: Physicochemical Data of Selected Compounds

Key Observations :

- The hydrochloride salt form (target, S102) enhances solubility compared to neutral derivatives (e.g., D152344).

- Furan’s δ 4.82 ppm CH2 signal (target) aligns with S94’s benzyl CH2 (δ 4.82), confirming similar N4 substitution patterns .

Biological Activity

N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound features a quinazoline core, characterized by a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of a 3-chlorophenyl group and a furan-2-ylmethyl group enhances its chemical reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 354.80 g/mol .

Interaction with EGFR

One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of the epidermal growth factor receptor (EGFR). EGFR is crucial in regulating cell proliferation and differentiation. By binding to EGFR, this compound prevents the binding of epidermal growth factor (EGF), thereby inhibiting downstream signaling pathways responsible for cell growth and survival .

Anticancer Activity

Research indicates that this compound shows significant potential as an anticancer agent, particularly against non-small cell lung carcinoma (NSCLC). By inhibiting EGFR signaling, it can reduce tumor cell proliferation .

Table 1: Summary of Anticancer Studies

| Study Reference | Cancer Type | Effectiveness | Mechanism |

|---|---|---|---|

| Non-Small Cell Lung | Significant reduction in proliferation | EGFR inhibition | |

| Various | Cytotoxic effects | Targeting cancer pathways |

Antimicrobial Activity

This compound also demonstrates strong antimicrobial properties. It has been shown to be effective against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. The mechanism involves inhibition of bacterial dihydrofolate reductase (DHFR), leading to bactericidal effects .

Table 2: Antimicrobial Efficacy

| Pathogen | Activity Level | Reference |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | Strong antibacterial activity | |

| Acinetobacter baumannii | Effective against multidrug-resistant strains |

In Vivo Studies

In murine models, this compound has shown promising results. In one study, it was administered to mice infected with MRSA, resulting in a survival rate of 90% compared to 66% in untreated controls . This highlights its potential as an effective therapeutic agent.

Q & A

Basic: What are the standard synthetic routes for preparing N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride?

Methodological Answer:

The synthesis typically involves coupling chlorinated quinazoline intermediates with substituted amines under acidic conditions. For example:

- Step 1: React 4-chloro-2-phenylquinazoline derivatives with 3-chloroaniline in HCl at elevated temperatures (e.g., 160°C) to form the N2-(3-chlorophenyl) intermediate .

- Step 2: Introduce the furan-2-ylmethyl group via nucleophilic substitution. Ethanol or methanol with catalytic HCl is commonly used as the solvent, and reactions are often microwave-assisted to enhance efficiency (e.g., 60–80% yield) .

- Purification: Precipitation with ethyl acetate or methanol, followed by vacuum drying. Purity is confirmed via HPLC (>95%) .

Key Data:

| Parameter | Typical Conditions/Results |

|---|---|

| Reaction Temperature | 160°C (conventional) or 100–120°C (microwave) |

| Solvent | Ethanol/HCl or methanol/HCl |

| Yield Range | 32–80% (dependent on substituents) |

| Purity (HPLC) | ≥95% |

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Assign peaks to confirm substitution patterns (e.g., furan methyl protons at δ 4.5–5.0 ppm; quinazoline aromatic protons at δ 7.5–8.5 ppm) .

- 19F NMR (if applicable): Used for trifluoromethyl or fluorophenyl substituents .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated vs. observed m/z within 0.001 Da) .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% required for pharmacological studies) using C18 columns and gradient elution (acetonitrile/water with 0.1% TFA) .

Example Workflow:

Synthesize compound → 2. Isolate via precipitation → 3. Analyze by ¹H NMR and HRMS → 4. Confirm purity via HPLC.

Advanced: How can reaction conditions be optimized to address low yields in coupling steps?

Methodological Answer:

Low yields (e.g., 32% in for 3c) often arise from steric hindrance or poor nucleophile reactivity. Strategies include:

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30–60 minutes vs. 24 hours) and improves yields by 20–30% .

- Solvent Optimization: Replace ethanol with DMF or THF to enhance solubility of aromatic amines .

- Catalytic Additives: Use KI or Cu(I) to facilitate Ullmann-type couplings for challenging aryl-amine bonds .

Case Study:

In , microwave-assisted synthesis of 6e achieved 99.6% purity and 60% yield, versus 54% yield in conventional heating for 3b .

Advanced: How to resolve discrepancies in NMR data during structural elucidation?

Methodological Answer:

Contradictions in NMR peaks (e.g., unexpected splitting or shifts) can arise from:

- Tautomerism: Quinazoline NH groups may exhibit dynamic exchange, broadening peaks. Use DMSO-d6 to stabilize tautomers .

- Impurities: Compare HRMS and HPLC data to rule out byproducts. Repurify via column chromatography (silica gel, CH2Cl2/MeOH) .

- Dynamic Effects: Variable temperature NMR (e.g., 25°C to 60°C) can resolve overlapping signals .

Example:

In r showed a downfield shift at δ 8.2 ppm due to methyl substitution on the quinazoline core, confirmed via 2D-COSY .

Advanced: What is the impact of substituent variation on biological activity?

Methodological Answer:

Substituents on the quinazoline core influence target binding. For example:

- Furan-2-ylmethyl Group: Enhances solubility and may interact with hydrophobic pockets in kinases (e.g., PAK4 inhibition in ) .

- Chlorophenyl vs. Trifluoromethoxy: Chlorophenyl improves potency (IC50 ~14.93 µM for PAK4 inhibition), while trifluoromethoxy increases metabolic stability .

Structure-Activity Relationship (SAR) Insights:

| Substituent | Biological Effect | Reference |

|---|---|---|

| N4-(Furan-2-ylmethyl) | Enhanced kinase selectivity | |

| N2-(3-Chlorophenyl) | Improved cellular uptake | |

| Hydrochloride Salt | Increased aqueous solubility |

Advanced: How to design experiments to evaluate stability under physiological conditions?

Methodological Answer:

- pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC .

- Thermal Stability: Use thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., >150°C for hydrochloride salts) .

- Light Sensitivity: Expose to UV-Vis light (300–800 nm) and track photodegradation products with LC-MS .

Data Interpretation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.